molecular formula C14H18N4O3S B2782047 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1797974-88-9

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2782047
CAS No.: 1797974-88-9
M. Wt: 322.38
InChI Key: KZVFDIAKWIFEOV-UHFFFAOYSA-N
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Description

This compound is a derivative of benzenesulfonamide, which is a type of organic compound that contains a sulfonamide functional group attached to a benzene ring . Benzenesulfonamides are known to have various applications in medicinal chemistry due to their biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzenesulfonamide derivatives are often synthesized through various methods including the reaction of aromatic amines with sulfonyl chlorides . The exact method would depend on the specific substituents present in the compound .


Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides generally have good stability and can form stable complexes with metal ions .

Scientific Research Applications

Synthesis and Chemical Characterization

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide and its derivatives have been explored for their potential in synthesizing novel compounds with potential therapeutic applications. For example, the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety has been investigated, showcasing the versatility of this compound as a building block for diverse chemical entities with possible biological activities (Farag et al., 2011).

Pharmacological Research

Research into the pharmacological applications of compounds structurally related to this compound has yielded insights into their potential as therapeutic agents. For instance, studies have focused on their roles as endothelin receptor antagonists, indicating their possible use in treating conditions related to endothelin-mediated pathologies (Murugesan et al., 1998).

Materials Science and Photodynamic Therapy

In materials science, derivatives of this compound have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy. The synthesis of zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been studied, demonstrating their high singlet oxygen quantum yield and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition and Antiproliferative Activity

Compounds bearing the benzenesulfonamide moiety have been evaluated for their enzyme inhibitory and antiproliferative activities, suggesting their application in the discovery of new therapeutic agents. For example, substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were prepared as potential antiproliferative agents, with some derivatives showing significant activity against tumor cell lines (Motavallizadeh et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide, also known as N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . The inhibition of CA IX leads to a significant decrease in tumor cell proliferation . It’s also suggested that this compound might act as a dihydrofolate reductase (DHFR) inhibitor , which is another mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can lead to the death of the tumor cells . Moreover, the potential inhibition of DHFR can interfere with the synthesis of nucleotides and proteins, which are essential for cell growth and replication .

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, one of the derivatives was able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polarity of the environment can affect the photo-induced intramolecular charge transfer processes, which play a pivotal role in the excited state reaction dynamics in donor-bridge-acceptor systems . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Research into benzenesulfonamide derivatives is ongoing, with many potential applications in medicinal chemistry and other fields. Future research might focus on exploring the biological activities of this compound and developing new synthesis methods .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-21-14-15-10-12(13(16-14)18(2)3)17-22(19,20)11-8-6-5-7-9-11/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFDIAKWIFEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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